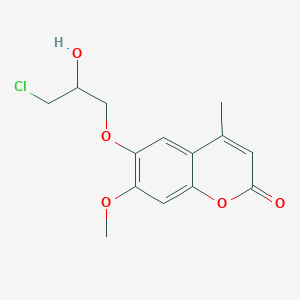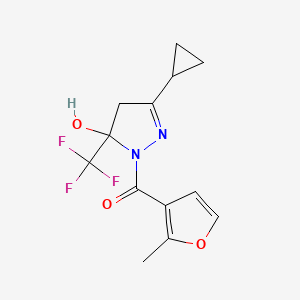
6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one, also known as Clodronate, is a bisphosphonate drug that has been used for the treatment of bone disorders such as osteoporosis, Paget's disease, and bone metastases. Clodronate has also been studied for its potential therapeutic applications in other medical fields, including cancer, immunology, and infectious diseases.
Wirkmechanismus
6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one exerts its therapeutic effects by inhibiting the activity of osteoclasts, which are responsible for bone resorption. This compound is taken up by osteoclasts and induces apoptosis, leading to a reduction in bone resorption and an increase in bone density. This compound also has anti-inflammatory effects and has been shown to inhibit the production of cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including an increase in bone mineral density, a reduction in bone turnover, and a decrease in the incidence of fractures. This compound has also been shown to have anti-inflammatory effects, including a reduction in the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one in lab experiments is its ability to selectively deplete macrophages in vivo, which allows for the study of their role in various physiological processes. However, this compound has limitations, including potential off-target effects and the need for multiple injections to achieve macrophage depletion.
Zukünftige Richtungen
Future research on 6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one could focus on its potential therapeutic applications in other medical fields, including cancer, immunology, and infectious diseases. Additionally, further studies could investigate the mechanism of action of this compound and its effects on other cell types and physiological processes. Finally, the development of more selective and efficient methods for macrophage depletion could improve the utility of this compound in research.
Synthesemethoden
6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one is synthesized through a multi-step process that involves the condensation of 4-methylcoumarin with chloroacetaldehyde and subsequent reaction with phosphorus trichloride and sodium hydroxide. The final product is obtained by reacting the intermediate with methanol and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various medical fields. In cancer research, this compound has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In immunology, this compound has been used to deplete macrophages in vivo and study their role in immune responses. In infectious diseases, this compound has been used to investigate the role of macrophages in host defense against pathogens.
Eigenschaften
IUPAC Name |
6-(3-chloro-2-hydroxypropoxy)-7-methoxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO5/c1-8-3-14(17)20-11-5-12(18-2)13(4-10(8)11)19-7-9(16)6-15/h3-5,9,16H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGDVNDLHBQBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)OCC(CCl)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B6096140.png)
![ethyl N-{[3-(4-methoxy-2-methylbenzoyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B6096145.png)
![2-(4-chlorophenyl)-3,5-dimethyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6096151.png)
![3-[(cyclohexylamino)sulfonyl]-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B6096162.png)
![N-methyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[(3-phenyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B6096172.png)
![4-oxo-N-(1-phenylethyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6096179.png)
![7-(3,4-difluorobenzyl)-2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6096187.png)
![4-(4-methoxy-3-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6096201.png)
![(2-{1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinyl}ethyl)amine trifluoroacetate](/img/structure/B6096204.png)
![2-(cyclopentylacetyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6096211.png)
![(2-isopropoxy-5-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)methanol](/img/structure/B6096229.png)
![6,8-dichloro-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6096236.png)
![1-(2-methoxy-5-{[(2-phenoxyethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6096240.png)
